7-Ethoxy-6-methoxy-2,2,5-trimethylchromene
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Overview
Description
7-Ethoxy-6-methoxy-2,2,5-trimethylchromene is an organic compound with the molecular formula C15H20O3. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and three methyl groups attached to the chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-6-methoxy-2,2,5-trimethylchromene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 6-methoxy-2,2,5-trimethylchromene with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-6-methoxy-2,2,5-trimethylchromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products:
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its biological activities, including potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism by which 7-Ethoxy-6-methoxy-2,2,5-trimethylchromene exerts its effects is primarily through its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
7-Ethoxy-6-methoxy-2,2-dimethylchromene: Shares a similar structure but with two methyl groups instead of three.
6-Methoxy-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chromene: Another chromene derivative with different substituents
Uniqueness: 7-Ethoxy-6-methoxy-2,2,5-trimethylchromene is unique due to its specific combination of ethoxy, methoxy, and trimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
117902-90-6 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
7-ethoxy-6-methoxy-2,2,5-trimethylchromene |
InChI |
InChI=1S/C15H20O3/c1-6-17-13-9-12-11(10(2)14(13)16-5)7-8-15(3,4)18-12/h7-9H,6H2,1-5H3 |
InChI Key |
DNCKBISYXNDIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C2C=CC(OC2=C1)(C)C)C)OC |
Origin of Product |
United States |
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